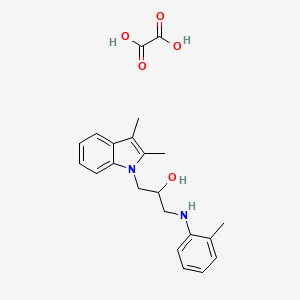

1-(2,3-dimethyl-1H-indol-1-yl)-3-(o-tolylamino)propan-2-ol oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related indole derivatives is described in the first paper, where a gold-catalyzed cycloisomerization process is used to prepare 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols . This method involves the activation of an alkyne moiety by a gold(I) catalyst, followed by intramolecular addition and iododeauration to yield the final products. Although the exact compound of interest is not synthesized in this study, the described method could potentially be adapted for the synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-3-(o-tolylamino)propan-2-ol oxalate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound would likely feature an indole core substituted with dimethyl groups at the 2 and 3 positions, and a side chain bearing an o-tolylamino group. The indole core is a common structure in many biologically active molecules and is known for its stability and reactivity. The substitution pattern can significantly affect the electronic and steric properties of the molecule, which in turn can influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The compound may undergo various chemical reactions typical for indoles and amines. For instance, the indole moiety could participate in electrophilic substitution reactions, while the amino group could be involved in the formation of amides or Schiff bases. The oxalate group may also play a role in the compound's reactivity, potentially acting as a leaving group or chelating agent.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that the presence of the indole ring would contribute to the compound's aromaticity and potential planarity. The dimethyl groups could increase hydrophobicity, and the oxalate moiety might confer additional acidity to the molecule. The amino group could also affect the compound's solubility and hydrogen bonding capability.

Scientific Research Applications

Hybrid Molecular-Based Magnets

One application area for compounds structurally related to 1-(2,3-dimethyl-1H-indol-1-yl)-3-(o-tolylamino)propan-2-ol oxalate is in the development of hybrid molecular-based magnets. These materials combine organic NLO (Non-Linear Optical) chromophores with metal oxalates to explore the interplay between magnetic and NLO behaviors. For instance, research has synthesized a hybrid molecular-based ferromagnet demonstrating ferromagnetic interaction between metal ions and exhibiting significant NLO properties (Lacroix et al., 2001).

Inorganic-Organic Hybrid Materials

Another intriguing application is the synthesis of inorganic-organic hybrid materials featuring layered mixed metal oxalates. These materials are noted for their tunable magnetic properties and very large second harmonic generation (SHG) capabilities. The layering of cationic organic NLO-phores with metal oxalates allows for the creation of non-centrosymmetric structures conducive to SHG, alongside the exploration of magnetic functionalities (Cariati et al., 2007).

Photoreduction Research

Research into the photolysis of crystal violet oxalate in various solutions and films has provided insights into the formation of semireduced dye radicals. This area of study contributes to our understanding of photoreduction mechanisms and the potential applications of oxalate compounds in photodynamic processes (Leaver, 1972).

Modeling Enzymatic Functions

Compounds similar to 1-(2,3-dimethyl-1H-indol-1-yl)-3-(o-tolylamino)propan-2-ol oxalate may also find applications in modeling the active sites of enzymes. Research has synthesized Mn (II) complexes to model the resting states of Oxalate Decarboxylases (OxDC) and Oxalate Oxidases (OxOx), highlighting the potential of certain compounds to mimic enzymatic functions and contribute to the understanding of enzymatic mechanisms (Scarpellini et al., 2008).

properties

IUPAC Name |

1-(2,3-dimethylindol-1-yl)-3-(2-methylanilino)propan-2-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O.C2H2O4/c1-14-8-4-6-10-19(14)21-12-17(23)13-22-16(3)15(2)18-9-5-7-11-20(18)22;3-1(4)2(5)6/h4-11,17,21,23H,12-13H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEVVBTUMJOFLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NCC(CN2C(=C(C3=CC=CC=C32)C)C)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-4-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2549622.png)

![3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2549623.png)

![2-(3-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2549624.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2549628.png)

![1-(2-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2549634.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2549637.png)

![1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2549641.png)